Methyl 3-bromo-5-methylbenzoate
Overview
Description
“Methyl 3-bromo-5-methylbenzoate” is a chemical compound with the molecular formula C9H9BrO2 . Its molecular weight is 229.07 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9BrO2 . The compound contains nine carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact boiling point is not provided in the search results .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-bromo-5-methylbenzoate and related compounds have been extensively studied for their potential in synthesizing various chemical derivatives. For instance, Chapman et al. (1971) detailed the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into several derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Laak and Scharf (1989) synthesized aromatic carboxylic acids, which are components of calichemicin antibiotics, from related methyl benzoate compounds (Laak & Scharf, 1989).
Applications in Pharmacology and Medicine
Several studies have explored the potential pharmacological applications of derivatives of this compound. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic cancer therapy, indicating the scope of these compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Reactions
Research by Clarke, Scrowston, and Sutton (1973) highlighted the electrophilic substitution reactions of benzo[b]thiophen derivatives, including bromination and nitration, demonstrating the versatility of these compounds in chemical synthesis (Clarke, Scrowston, & Sutton, 1973). Zherikova et al. (2016) focused on the structure-property relationships in halogenbenzoic acids, providing insight into the thermodynamics of these compounds, which is crucial for understanding their behavior in different chemical environments (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Safety and Hazards
“Methyl 3-bromo-5-methylbenzoate” is classified with the signal word “Warning” according to its Safety Data Sheet . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Properties
IUPAC Name |
methyl 3-bromo-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBFUAVJUPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626930 | |
Record name | Methyl 3-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478375-40-5 | |
Record name | Methyl 3-bromo-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478375-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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